molecular formula C10H15NO3 B183016 tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 156496-89-8

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B183016
M. Wt: 197.23 g/mol
InChI Key: LAOFVVUJCGMSJG-UHFFFAOYSA-N
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Description

“tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C10H15NO3 . It is used in various chemical reactions and has several synonyms, including “tert-Butyl 3-oxo-2,6-dihydropyridine-1-carboxylate” and "tert-butyl 3-oxo-3,6-dihydro-2H-pyridine-1-carboxylate" .


Synthesis Analysis

The synthesis of “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” involves the use of Dess-Martin periodane in dichloromethane at 20℃ . The reaction is stirred at room temperature for a certain period, then filtered. The filtrate is washed with saturated aqueous Na2CO3 and concentrated in vacuo. The residue is then purified by silica gel column chromatography to yield the title compound .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” is represented by the formula C10H15NO3 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” include a molecular weight of 197.23 g/mol . It is stored in a dry room at room temperature . The boiling point is not specified .

Safety And Hazards

The safety and hazards associated with “tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate” include a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOFVVUJCGMSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453426
Record name tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

CAS RN

156496-89-8
Record name tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Hydroxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (3.1 g, 17.3 mmol) was dissolved in dichloromethane (30 mL) under an argon atmosphere. Pyridinium chlorochromate (5 g, 23 mmol) was added in portions over 1 hour. The dichloromethane solution was filtered through silica gel (100 g), eluting with dichloromethane. The crude brown solid (2.84 g) was purified by MPLC (Companion) on a silica cartridge (40 g), eluting with 100% heptane followed by a gradient of ethyl acetate/heptane (0 to 60%). The product containing fractions were combined, concentrated, and dried under high vacuum for 1 hour at room temperature to provide 3-oxo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (2.1 g, 61% yield) as a clear oil that solidified on standing at low temperature. 1H NMR (300 MHz, CDCl3/TMS): δ=6.95 (m, 1H), 6.08 (d, 1H, J=10.5 Hz), 4.15 (m, 2H), 4.02 (br s, 2H), 1.39 (s, 9H). 13C NMR (75 MHz, CDCl3/TMS): δ=193.11, 154.02, 147.17, 127.40, 80.89, 51.97, 42.69, 28.41.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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